molecular formula C8H8N2O B3349825 1H-Isoindol-1-one, 2-amino-2,3-dihydro- CAS No. 23990-34-3

1H-Isoindol-1-one, 2-amino-2,3-dihydro-

Cat. No.: B3349825
CAS No.: 23990-34-3
M. Wt: 148.16 g/mol
InChI Key: BQAVZKPCEICBRV-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 2-amino-2,3-dihydro- is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by a fused ring system consisting of a benzene ring and a five-membered nitrogen-containing ring

Preparation Methods

The synthesis of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the reduction of isoindoline-1,3-dione derivatives. The reaction typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired product .

Industrial production methods may involve the catalytic hydrogenation of isoindoline-1,3-dione derivatives in the presence of a suitable catalyst such as palladium on carbon. This method allows for the efficient and scalable production of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- .

Chemical Reactions Analysis

1H-Isoindol-1-one, 2-amino-2,3-dihydro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted isoindoline derivatives and various functionalized isoindoline-1,3-dione compounds .

Properties

IUPAC Name

2-amino-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-10-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAVZKPCEICBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351855
Record name 1H-Isoindol-1-one, 2-amino-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23990-34-3
Record name 1H-Isoindol-1-one, 2-amino-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Isoindol-1-one, 2-amino-2,3-dihydro-
Reactant of Route 2
1H-Isoindol-1-one, 2-amino-2,3-dihydro-
Reactant of Route 3
1H-Isoindol-1-one, 2-amino-2,3-dihydro-
Reactant of Route 4
1H-Isoindol-1-one, 2-amino-2,3-dihydro-
Reactant of Route 5
1H-Isoindol-1-one, 2-amino-2,3-dihydro-
Reactant of Route 6
1H-Isoindol-1-one, 2-amino-2,3-dihydro-

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